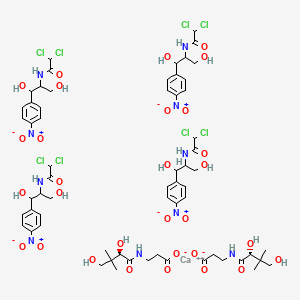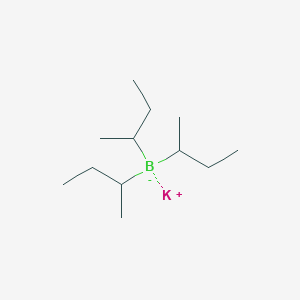
Ketocyclazocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ketocyclazocine, also known as ketazocine, is a benzomorphan derivative used primarily in opioid receptor research. It is an exogenous opioid that binds to the kappa opioid receptor. Activation of this receptor is known to cause sleepiness, a decrease in pain sensation, and potentially dysphoria, paranoia, and hallucinations . Unlike other opioids, substances that only bind to the kappa receptor theoretically do not depress the respiratory system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ketocyclazocine involves the cyclization of a benzomorphan structureThe reaction conditions typically involve the use of strong bases and controlled temperatures to ensure the correct stereochemistry of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is often purified using chromatographic techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Ketocyclazocine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ketone group can be reduced back to a hydroxyl group.
Substitution: The cyclopropylmethyl group can be substituted with other alkyl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with different functional groups, which can be used for further research and development .
Scientific Research Applications
Ketocyclazocine has several scientific research applications, including:
Chemistry: Used as a model compound for studying the kappa opioid receptor and its interactions with other molecules.
Biology: Used to study the physiological effects of kappa opioid receptor activation, including its effects on pain sensation and diuresis.
Medicine: Investigated for its potential use as an analgesic with fewer side effects compared to other opioids.
Industry: Used in the development of new drugs targeting the kappa opioid receptor.
Mechanism of Action
Ketocyclazocine exerts its effects by binding to the kappa opioid receptor, a G protein-coupled receptor. Upon binding, it activates the receptor, leading to a cascade of intracellular events that result in the modulation of pain sensation, diuresis, and other physiological processes. The molecular targets involved include various signaling pathways that regulate neurotransmitter release and neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Ethylketazocine: Another benzomorphan derivative with high affinity for the kappa opioid receptor.
Bremazocine: A synthetic opioid with similar properties to ketocyclazocine.
Phenazocine: A benzomorphan derivative with mixed kappa and mu opioid receptor activity.
Uniqueness
This compound is unique in its selective binding to the kappa opioid receptor, which results in distinct physiological effects compared to other opioids. Its lack of respiratory depression makes it a promising candidate for the development of new analgesics with fewer side effects .
Properties
Molecular Formula |
C18H23NO2 |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
(1S,9S,13R)-10-(cyclopropylmethyl)-4-hydroxy-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-8-one |
InChI |
InChI=1S/C18H23NO2/c1-11-16-17(21)14-6-5-13(20)9-15(14)18(11,2)7-8-19(16)10-12-3-4-12/h5-6,9,11-12,16,20H,3-4,7-8,10H2,1-2H3/t11-,16-,18-/m0/s1 |
InChI Key |
HQBZLVPZOGIAIQ-PBQZTSCYSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2C(=O)C3=C([C@]1(CCN2CC4CC4)C)C=C(C=C3)O |
Canonical SMILES |
CC1C2C(=O)C3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O |
Synonyms |
(+)-3-(cyclopropylmethyl)-8-keto-5-(eq)-9-(ax)-dimethyl-6,7-benzomorphan ketazocine ketazocine methanesulfonate ketazocine, (2alpha,6alpha,11S*)-(+-)-isomer ketazocine, (2alpha,6alpha,11S*)-isomer ketazocine, hydrochloride, (2alpha,6alpha,11S*)-isomer ketazocine, mesylate, (2alpha,6alpha,11S*)-(+-)-isomer ketazocine, mesylate, (2S-(2alpha,6alpha,11S*))-isomer ketocyclazocine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


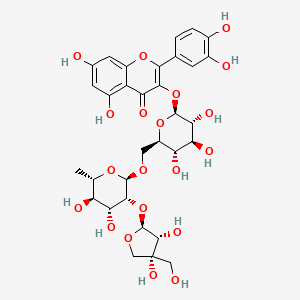
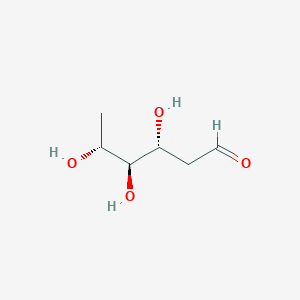
![[1,3-oxazol-5-yl-[4-[(1R,3S,4R,5S)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] tetradecanoate](/img/structure/B1260944.png)
![5H-[1]Benzothiopyrano[2,3-b]pyridine](/img/structure/B1260946.png)
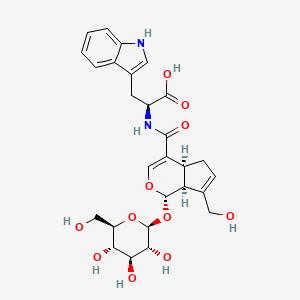
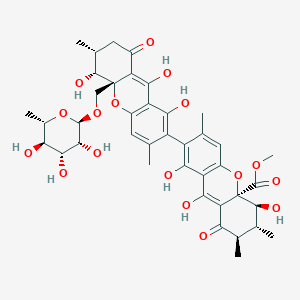

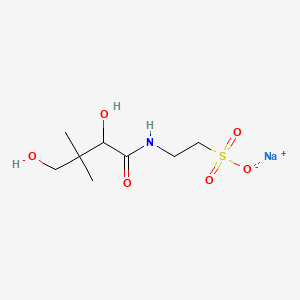


![sodium;3-[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]carbonylbenzenesulfonate](/img/structure/B1260960.png)

